1-Naphthalenecarboxylic acid, 6-nitro-
Description
BenchChem offers high-quality 1-Naphthalenecarboxylic acid, 6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenecarboxylic acid, 6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1975-45-7 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
6-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)10-3-1-2-7-6-8(12(15)16)4-5-9(7)10/h1-6H,(H,13,14) |
InChI Key |
KGERWIYNIIBKLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Synonyms |
1-NAPHTHALENECARBOXYLIC ACID, 6-NITRO- |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₇N₁O₄
- Molecular Weight : 219.18 g/mol
- Structure : The compound features a naphthalene ring with a carboxylic acid group and a nitro group at the 6-position, which influences its reactivity and interaction with biological systems.
Organic Synthesis
1-Naphthalenecarboxylic acid, 6-nitro- serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It can undergo various chemical transformations, such as:
- Amidation Reactions : This compound can be converted into amide derivatives that are valuable in the production of organic dyes and agrochemicals. Amidation reactions utilizing less harmful reagents have been developed to enhance yield and safety .
- Acylation Reactions : The compound can participate in acyl migration reactions to form esters, which are useful in synthesizing more complex organic molecules .
Agricultural Applications
The plant growth activity of naphthoic acid derivatives has been studied extensively. Research indicates that 1-naphthalenecarboxylic acid, 6-nitro-, along with other substituted naphthoic acids, exhibits potential as a plant growth regulator. A study found that certain derivatives enhanced callus formation in plant tissues, indicating their role in promoting growth .
Table 1: Plant Growth Activity of Naphthoic Acid Derivatives
| Compound | Activity Level |
|---|---|
| 1-Naphthalenecarboxylic Acid | Moderate |
| 6-Nitro-1-naphthalenecarboxylic Acid | High |
Medicinal Chemistry
Recent investigations have highlighted the anticancer properties of compounds derived from naphthalene structures. Specifically, derivatives of 1-naphthalenecarboxylic acid, including those with nitro substitutions, have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antitumor Activity
A study evaluated the anticancer potential of organotin(IV) complexes derived from naphthalene carboxylic acids. The results demonstrated significant cytotoxic effects against various cancer cell lines:
- Synthesis : Organotin(IV) complexes were synthesized using 1-naphthalenecarboxylic acid derivatives.
- Results : The most effective complex exhibited IC50 values lower than standard chemotherapeutics like cisplatin .
Table 2: Summary of Anticancer Activity Studies
| Study | Compound Type | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Organotin(IV) Complexes | Organotin(IV) + 1-Naphthalenecarboxylic Acid | NCI-H522, RV1 | <10 |
| Zinc Complexes | Zinc(II) + 1-Naphthalenecarboxylic Acid | HCC827 | <15 |
Material Science
In material science, 1-naphthalenecarboxylic acid, 6-nitro-, is utilized as a precursor for synthesizing metal-organic frameworks (MOFs). These frameworks are significant for applications in gas storage and separation processes due to their tunable porosity and surface area .
Preparation Methods
Direct Nitration of 1-Naphthoic Acid
The most widely reported method for synthesizing 6-nitro-1-naphthalenecarboxylic acid involves the direct nitration of 1-naphthoic acid. This electrophilic aromatic substitution reaction employs a mixture of concentrated nitric acid () and sulfuric acid () as the nitrating agent. The sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (), which attacks the electron-rich aromatic ring.
Reaction Conditions and Optimization
Key parameters include:
-
Temperature : Maintaining the reaction between 0–10°C prevents over-nitration and byproduct formation. Elevated temperatures favor polysubstitution but reduce regioselectivity.
-
Reagent Ratios : A molar ratio of 1:1.2 (1-naphthoic acid to ) ensures complete conversion while minimizing excess acid waste.
-
Reaction Time : 4–6 hours under vigorous stirring achieves optimal yields.
Table 1: Typical Conditions for Direct Nitration
| Parameter | Specification |
|---|---|
| Nitrating Agent | |
| Temperature | 0–10°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
The nitro group preferentially substitutes at the 6-position due to the directing effects of the carboxylic acid group, which deactivates the ring but favors para substitution relative to the meta-directing carboxyl group.
Mixed Acid Systems with Modifiers
Recent studies highlight the use of acetic anhydride () as a co-solvent to enhance nitronium ion stability and improve regioselectivity. This modification reduces side reactions, particularly oxidation of the carboxylic acid group.
Solid Acid Catalysts
Heterogeneous catalysts like sulfonated zirconia () have been explored to replace liquid , simplifying product isolation and reducing corrosive waste. These systems operate at slightly higher temperatures (20–30°C) but require extended reaction times (8–12 hours).
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and safety. Continuous flow reactors enable precise temperature control and rapid mixing, reducing the risk of thermal runaway during nitration. A typical setup involves:
-
Pre-mixing and in a cooled loop.
-
Gradual introduction of 1-naphthoic acid slurry.
-
In-line quenching with ice water to terminate the reaction.
Table 2: Industrial Process Parameters
| Parameter | Specification |
|---|---|
| Reactor Type | Continuous Flow |
| Throughput | 100–200 kg/hour |
| Purity | ≥98% (after purification) |
Purification and Isolation
Recrystallization
Crude product is purified via recrystallization using ethanol-water mixtures. The carboxylic acid group enhances solubility in polar solvents, while the nitro group reduces solubility, facilitating crystallization.
Chromatographic Methods
For high-purity applications (>99%), column chromatography with silica gel and ethyl acetate/hexane eluents resolves positional isomers (e.g., 4-nitro or 8-nitro derivatives).
Recent Advances and Challenges
Regioselectivity Control
Computational studies using density functional theory (DFT) predict electron density maps of 1-naphthoic acid, identifying the 6-position as the most electrophilically favorable site. Experimental validation confirms that steric hindrance from the carboxyl group further discourages substitution at adjacent positions.
Q & A
Q. What are the critical physicochemical properties of 6-nitro-1-naphthalenecarboxylic acid for experimental design?
Key properties include melting point, density, solubility, and stability under varying conditions. For analogous compounds like 1-naphthoic acid (CAS 86-55-5), the melting point is 158–162°C, and density is 1.398 g/cm³ . Thermodynamic data (e.g., enthalpy of formation) for naphthalene derivatives can guide predictions for nitro-substituted analogs . These parameters are critical for solvent selection, reaction temperature optimization, and storage conditions.
Q. Which spectroscopic techniques are optimal for characterizing 6-nitro-1-naphthalenecarboxylic acid?
Use NMR (¹H/¹³C) to confirm nitro and carboxylic group positions, IR spectroscopy to identify functional groups (e.g., -NO₂ stretching ~1520 cm⁻¹, -COOH ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. For structurally related compounds, PubChem and NIST databases provide reference spectra .
Q. What safety protocols are essential for handling nitro-substituted aromatic carboxylic acids?
Nitro compounds may exhibit toxicity or explosivity. Follow guidelines for similar derivatives: use fume hoods, avoid open flames, and wear nitrile gloves. Safety data for 5-carboxynaphthalene-1-boronic acid (harmful via inhalation/skin contact) and nitrobenzene analogs suggest stringent PPE requirements .
Advanced Research Questions
Q. How can regioselective nitration of 1-naphthalenecarboxylic acid be achieved to synthesize the 6-nitro derivative?
Regioselectivity is influenced by electronic and steric effects. Nitration at the 6-position may require directing groups or controlled reaction conditions (e.g., mixed acid systems at low temperatures). Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution, as demonstrated for naphthalene derivatives . Experimental validation via HPLC or LC-MS can confirm product purity .
Q. What strategies mitigate side reactions (e.g., decarboxylation) during functionalization of 6-nitro-1-naphthalenecarboxylic acid?
Protect the carboxylic acid group via esterification before introducing reactive reagents. For example, methyl ester derivatives of nitro-naphthoic acids stabilize the carboxylate moiety during electrophilic substitutions . Post-reaction hydrolysis regenerates the free acid. Monitor reaction progress via TLC or in-situ FTIR to detect intermediates .
Q. How does the nitro group influence the acid dissociation constant (pKa) of 6-nitro-1-naphthalenecarboxylic acid compared to its parent compound?
The electron-withdrawing nitro group increases acidity by stabilizing the deprotonated form. Experimentally, titrate the compound in aqueous-organic solvent systems (e.g., water-DMSO) and compare with 1-naphthoic acid (pKa ~3.4). Computational methods (e.g., COSMO-RS) can predict pKa shifts based on substituent effects .
Q. What are the applications of 6-nitro-1-naphthalenecarboxylic acid in synthesizing coordination polymers or metal-organic frameworks (MOFs)?
The nitro and carboxylate groups act as bifunctional ligands for metal binding. For example, analogous compounds like 6-hydroxynaphthalene-2-carboxylic acid form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography and BET surface area analysis characterize framework structures .
Methodological Notes
- Synthesis Optimization : Use kinetic studies to refine nitration conditions. Vary parameters (temperature, stoichiometry) and analyze outcomes via GC-MS .
- Data Contradictions : Resolve discrepancies in reported melting points or reactivity by cross-referencing peer-reviewed journals and standardized databases (e.g., NIST Chemistry WebBook) .
- Toxicological Profiling : Leverage EPA ToxCast or ATSDR guidelines for preliminary hazard assessments of novel nitro-aromatic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
